molecular formula C28H30FN3OS B009826 Monatepil CAS No. 103377-41-9

Monatepil

Cat. No.: B009826
CAS No.: 103377-41-9
M. Wt: 475.6 g/mol
InChI Key: WFNRNNUZFPVBSM-UHFFFAOYSA-N
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Description

Monatepil is a chemical compound known for its role as a calcium channel blocker and α1-adrenergic receptor antagonist. It is primarily used as an antihypertensive agent to manage high blood pressure . The chemical formula of this compound is C28H30FN3OS, and it has a molar mass of 475.63 g/mol .

Mechanism of Action

Target of Action

Monatepil primarily targets two types of receptors: Calcium Channels and α1-Adrenergic Receptors . Calcium channels play a crucial role in the contraction of smooth muscles, while α1-adrenergic receptors are involved in the regulation of blood pressure .

Mode of Action

This compound acts as a calcium antagonist , inhibiting the influx of extracellular calcium through voltage-dependent calcium channels . It also functions as an α1-adrenoceptor antagonist , blocking the action of catecholamines on α1-adrenoceptors . This dual mechanism of action results in vasodilation, reducing blood pressure .

Biochemical Pathways

This compound’s interaction with its targets affects several biochemical pathways. It increases the activity of the Low-Density Lipoprotein (LDL) receptor , leading to increased binding, internalization, and degradation of LDL . This suggests that this compound may have a hypolipidemic effect, potentially reducing the risk of atherosclerosis .

Result of Action

At the molecular level, this compound increases LDL receptor activity, which can lead to a decrease in plasma LDL levels . At the cellular level, this can result in reduced lipid accumulation within cells, potentially preventing the development of atherosclerotic plaques . Clinically, these effects contribute to this compound’s antihypertensive and potential anti-atherosclerotic actions .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, diet can impact the drug’s effectiveness, as seen in a study where this compound showed anti-atherosclerotic and plasma lipid-lowering effects in cholesterol-fed Japanese monkeys . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Monatepil involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. One common method involves the reaction of 6,11-dihydrodibenzo[b,e]thiepin with 4-fluorophenylpiperazine to form the intermediate compound. This intermediate is then reacted with butanoyl chloride to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of solvents, catalysts, and controlled temperature and pressure conditions to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

Monatepil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms .

Scientific Research Applications

Monatepil has several scientific research applications, including:

Comparison with Similar Compounds

Monatepil is unique due to its dual mechanism of action. Similar compounds include:

This compound stands out due to its combined calcium channel blocking and α1-adrenergic receptor antagonism, making it a versatile antihypertensive agent .

Properties

IUPAC Name

N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30FN3OS/c29-22-11-13-23(14-12-22)32-18-16-31(17-19-32)15-5-10-27(33)30-28-24-7-2-1-6-21(24)20-34-26-9-4-3-8-25(26)28/h1-4,6-9,11-14,28H,5,10,15-20H2,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNRNNUZFPVBSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048811
Record name Monatepil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103377-41-9
Record name Monatepil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103377-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monatepil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103377419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monatepil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONATEPIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4MMI0J7PW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 5.0 g of 11-(4-chlorobutyrylamino)-6,11-dihydrodibenzo[b,e]thiepin, 5.5 g of 1-(4-fluorophenyl)piperazine, 5.0 g of sodium iodide and 50 ml of dimethylformamide is stirred at 100° C. for 1.5 hours. After the reaction mixture is cooled to room temperature, 100 ml of 10% aqueous potassium carbonate solution is added and the solution is extracted with three 300-ml portions of chloroform. The combined extracts are washed successively with water and saturated aqueous sodium chloride solution, and dried over magnesium sulfate, and the chloroform is distilled off. The residue is chromatographed on silica gel with chloroform-methanol (100:3) to give 5.0 g of the title compound. m.p. 194°-194.5° C. (recrystallized from chloroform-n-hexane);
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5 g
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5.5 g
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5 g
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50 mL
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100 mL
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Synthesis routes and methods II

Procedure details

A mixture of 2.3 g of 11-amino-6,11-dihydrodibenzo[b,e]thiepin, 2.9 g of 4-[4-(4-fluorophenyl)-1-piperazinyl]butyric acid, 2.3 g of dicyclohexylcarbodiimide and 50 ml of methylene chloride is stirred at room temperature for 15 hours. After removal of the precipitated crystals by filtration, the filtrate is concentrated under reduced pressure. The residue is recrystallized from chloroform-n-hexane to give 1.9 g of the title compound, m.p. 194°-194.5° C.;
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2.3 g
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2.9 g
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2.3 g
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50 mL
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solvent
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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